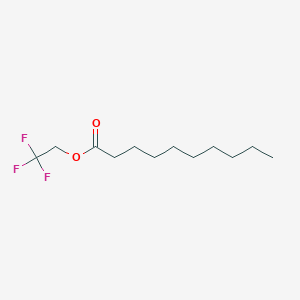

2,2,2-trifluoroethyl Decanoate

Beschreibung

2,2,2-Trifluoroethyl Decanoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of decanoic acid with 2,2,2-trifluoroethanol. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The molecular formula of 2,2,2-trifluoroethyl decanoate is C12H21F3O2.

Eigenschaften

CAS-Nummer |

52626-69-4 |

|---|---|

Molekularformel |

C12H21F3O2 |

Molekulargewicht |

254.29 g/mol |

IUPAC-Name |

2,2,2-trifluoroethyl decanoate |

InChI |

InChI=1S/C12H21F3O2/c1-2-3-4-5-6-7-8-9-11(16)17-10-12(13,14)15/h2-10H2,1H3 |

InChI-Schlüssel |

JCZKMNDMYRZOTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl decanoate typically involves the esterification reaction between decanoic acid and 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 2,2,2-trifluoroethyl decanoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoroethyl decanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield decanoic acid and 2,2,2-trifluoroethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohols with acid or base catalysts.

Major Products Formed:

Hydrolysis: Decanoic acid and 2,2,2-trifluoroethanol.

Reduction: 2,2,2-Trifluoroethyl alcohol and decanol.

Transesterification: New esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,2,2-Trifluoroethyl decanoate is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology: In biological research, 2,2,2-trifluoroethyl decanoate can be used as a probe to study enzyme-catalyzed ester hydrolysis. Its fluorinated nature allows for easy detection and quantification using techniques such as NMR spectroscopy.

Medicine: Fluorinated esters like 2,2,2-trifluoroethyl decanoate are explored for their potential use in drug delivery systems. The increased lipophilicity and metabolic stability imparted by the trifluoromethyl group can enhance the bioavailability and efficacy of drugs.

Industry: In the industrial sector, 2,2,2-trifluoroethyl decanoate is used as a solvent and intermediate in the production of specialty chemicals. Its stability and unique properties make it suitable for various applications, including coatings and lubricants.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl decanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of decanoic acid and 2,2,2-trifluoroethanol. The trifluoromethyl group can also influence the compound’s interaction with biological membranes, enhancing its lipophilicity and potentially altering its distribution within the body.

Vergleich Mit ähnlichen Verbindungen

- 2,2,2-Trifluoroethyl acetate

- 2,2,2-Trifluoroethyl butyrate

- 2,2,2-Trifluoroethyl hexanoate

Comparison: Compared to other trifluoroethyl esters, 2,2,2-trifluoroethyl decanoate has a longer carbon chain, which increases its lipophilicity and hydrophobicity. This makes it more suitable for applications requiring enhanced membrane permeability and metabolic stability. The presence of the trifluoromethyl group in all these compounds imparts similar chemical properties, such as increased acidity and resistance to metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.